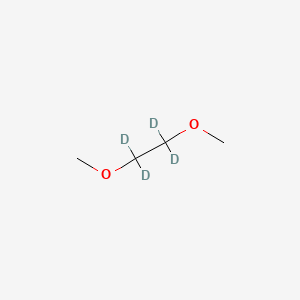

1,1,2,2-Tetradeuterio-1,2-dimethoxyethane

Beschreibung

1,1,2,2-Tetradeuterio-1,2-dimethoxyethane (abbreviated as DME-d4) is the deuterated analog of 1,2-dimethoxyethane (DME), where the four hydrogen atoms on the ethane backbone are replaced with deuterium (²H). The molecular formula of DME-d4 is C₄D₄H₆O₂, with a molecular weight of approximately 94.12 g/mol (vs. 90.12 g/mol for DME) . This isotopic substitution alters physical properties such as boiling point, density, and spectroscopic characteristics. DME-d4 is primarily used in nuclear magnetic resonance (NMR) studies to avoid proton interference and in kinetic investigations where isotopic labeling is critical . While DME itself is a widely used solvent in lithium-ion and lithium-metal batteries due to its strong solvation ability for lithium salts , DME-d4 serves niche roles in mechanistic and analytical chemistry.

Eigenschaften

IUPAC Name |

1,1,2,2-tetradeuterio-1,2-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-5-3-4-6-2/h3-4H2,1-2H3/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHFKEDIFFGKHM-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1,1,2,2-Tetradeuterio-1,2-dimethoxyethane (CAS No. 143585-58-4) is a deuterated analog of 1,2-dimethoxyethane. It has garnered interest in various scientific fields due to its unique isotopic labeling which can enhance the understanding of chemical processes and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological potential, toxicological profile, and applications in research.

This compound is characterized by its molecular formula and a molecular weight of approximately 102.14 g/mol. The presence of deuterium alters the physical and chemical properties compared to its non-deuterated counterpart, potentially influencing its biological behavior.

Toxicological Profile

The safety and toxicity of this compound have not been extensively documented; however, studies on its non-deuterated form suggest potential risks:

- Acute Toxicity : Inhalation studies with similar compounds have shown adverse effects such as respiratory irritation and CNS depression at high concentrations .

- Reproductive Toxicity : Some glycol ethers have been linked to reproductive toxicity in animal models .

Table 2: Toxicological Findings from Related Studies

| Study Type | Observed Effects | Concentration | Reference |

|---|---|---|---|

| Inhalation Study | Ataxia, death | 200 mg/L | |

| Reproductive Study | Testicular degeneration | 750 ppm | |

| Genotoxicity Assessment | Non-genotoxic | Various |

The exact mechanism of action for this compound remains unclear due to limited specific research. However, it is hypothesized that the compound may interact with biological macromolecules through:

- Solvation effects : Altering the solubility and bioavailability of other compounds.

- Isotopic labeling : Facilitating tracking in metabolic studies due to deuterium's unique NMR properties.

Case Studies

While direct case studies on this compound are sparse, related research highlights its potential utility in:

- Metabolic Pathway Analysis : Using deuterated compounds to trace metabolic pathways in cellular systems.

- Pharmacokinetics : Investigating absorption and elimination profiles through isotopic labeling techniques.

Vergleich Mit ähnlichen Verbindungen

1,2-Dimethoxyethane (DME)

- Molecular Formula : C₄H₁₀O₂

- Molecular Weight : 90.12 g/mol

- Key Properties : Low viscosity (0.46 cP at 25°C), moderate dielectric constant (7.2), and high coordination ability for Li⁺ ions .

- Applications :

- Key Differences: Non-deuterated DME exhibits higher volatility and distinct NMR signals compared to DME-d4.

Fluorinated Ethers (TTE, HFE)

- Examples :

- Key Properties: Weak solvation strength (positive solvation free energy) reduces Li⁺-solvent interactions, improving Li metal anode stability . High oxidative stability (>4.5 V vs. Li/Li⁺), suitable for high-voltage cathodes .

- Applications : Co-solvents in localized high-concentration electrolytes (e.g., LiFSI-DME-TTE systems) to suppress dendrite growth .

Tetraethylene Glycol Dimethyl Ether (TEGDME)

- Molecular Formula : C₈H₁₈O₅

- Molecular Weight : 194.23 g/mol

- Key Properties : Higher boiling point (275°C vs. 85°C for DME), increased viscosity (3.1 cP at 25°C), and enhanced thermal stability .

- Applications : Preferred in high-temperature battery systems and solid-state electrolytes due to prolonged oxidative stability .

1,3-Dioxolane (DOL)

Carbonate-Based Solvents (DEC, EC, DMC)

- Examples : Diethyl carbonate (DEC), ethylene carbonate (EC), dimethyl carbonate (DMC).

- Key Properties: High dielectric constants (e.g., EC: 89.6) but poor compatibility with Li metal anodes due to parasitic reactions .

- Applications : Dominant in commercial Li-ion batteries (e.g., EC/DMC blends) but require additives (e.g., FEC) for Li metal systems .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

*Estimated based on deuterium effects or analogous data.

Table 2: Electrolyte Performance Metrics

Research Findings

- DME vs. Fluorinated Ethers : TTE addition to DME-based electrolytes weakens Li⁺-solvent interactions, reducing dendrite growth and enhancing Coulombic efficiency (>99% over 200 cycles) .

- Deuterated Solvents : DME-d4 is critical in tracking proton/deuterium exchange mechanisms in catalytic reactions (e.g., etherification) and NMR-based electrolyte studies .

- Glymes vs. DME : TEGDME’s longer ethylene oxide chain improves thermal stability but reduces ionic conductivity compared to DME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.